N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1353976-87-0) is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-chloroacetyl group and an N-cyclopropyl acetamide moiety. Its molecular formula is C₁₂H₁₉ClN₂O₂, with a molecular weight of 258.75 g/mol and a purity of 96% . The compound has been cataloged for laboratory use but is currently listed as discontinued by suppliers like CymitQuimica . Its stereochemical configuration at the piperidine ring (R) and the presence of electrophilic chlorine may influence its reactivity and biological interactions.
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHXMWHXFHGKPC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163473 | |
| Record name | Acetamide, N-[(3R)-1-(2-chloroacetyl)-3-piperidinyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354006-77-1 | |
| Record name | Acetamide, N-[(3R)-1-(2-chloroacetyl)-3-piperidinyl]-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354006-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[(3R)-1-(2-chloroacetyl)-3-piperidinyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H19ClN2O2, with a molecular weight of approximately 250.75 g/mol. The compound features a piperidine ring, a chloroacetyl group, and a cyclopropyl moiety, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClN2O2 |
| Molecular Weight | 250.75 g/mol |
| Structural Features | Piperidine, Cyclopropyl, Chloroacetyl |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetyl chloride. This reaction is generally performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.
Antimicrobial Potential
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study screened various chloroacetamides for their effectiveness against different bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results suggested that structural modifications significantly influence antimicrobial efficacy, hinting at the potential of this compound in similar applications .
The proposed mechanism of action for this compound involves its interaction with specific biological targets, potentially acting as an enzyme inhibitor or receptor modulator. This can affect various biochemical pathways, leading to diverse pharmacological effects. Detailed studies are ongoing to elucidate these mechanisms further .
Cytotoxicity and Safety Profile
Preliminary assessments indicate that this compound may possess low cytotoxicity while retaining potent biological activity. However, safety evaluations are crucial for determining its therapeutic applicability .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that chloroacetamides were effective against Gram-positive bacteria, particularly MRSA, emphasizing the importance of structural features in enhancing lipophilicity and membrane permeability .
- Pharmacological Evaluation : Another investigation into similar compounds highlighted their potential as anti-inflammatory agents with favorable safety profiles compared to traditional NSAIDs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Acetamide Backbones
N-Cyclopropyl-N-[(3S)-1-(L-valyl)-3-piperidinyl]acetamide
- Structure: Shares the N-cyclopropyl and piperidine backbone but replaces the 2-chloroacetyl group with an L-valyl (2-amino-3-methylbutanoyl) substituent.
- Stereochemistry : The piperidine ring has an (S)-configuration at position 3, contrasting with the (R)-configuration in the target compound .
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Structure: Features a piperidine ring with an ethyl substituent and a hydroxyimino acetamide group.
- Synthesis : Prepared via two methods with yields of 68–72% , characterized by NMR and HRMS .
2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
Functional Group Variations
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide
- Structure: Replaces piperidine with pyrrolidine (5-membered ring) and substitutes chloroacetyl with an amino-acetyl group.
- Implications: The smaller pyrrolidine ring and amino group may enhance solubility but reduce lipophilicity compared to the target compound .
SR142801
Research Findings and Implications
- Electrophilicity: The chloroacetyl group in the target compound may increase reactivity toward nucleophilic residues in biological targets compared to non-chlorinated analogues like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide .
- Synthetic Accessibility: High yields (72%) for (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide contrast with the discontinued status of the target compound, hinting at challenges in scalability or stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
